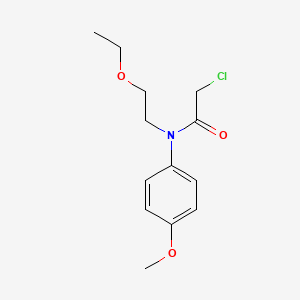![molecular formula C24H23O7P B14323411 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate CAS No. 106787-11-5](/img/structure/B14323411.png)
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate typically involves multiple steps:
Formation of the Benzoate Ester: This can be achieved by reacting benzoic acid with an appropriate alcohol under acidic conditions to form the ester linkage.
Introduction of the Phosphoryl Group: The phosphoryl group can be introduced by reacting the benzoate ester with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the phosphorylated intermediate with a propyl chain containing an oxo group, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzylic positions can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. The benzoate ester can interact with cellular membranes, potentially altering their properties and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, 3-(benzoyloxy)-2-oxopropyl bis(phenylmethyl) ester: A closely related compound with similar structural features.
Benzoic acid derivatives: Compounds with similar benzoate ester groups but different substituents.
Phosphorylated esters: Compounds with similar phosphoryl groups but different ester linkages.
Uniqueness
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate is unique due to its combination of a benzoate ester, a phosphoryl group, and an oxo-propyl chain. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
106787-11-5 |
|---|---|
Molekularformel |
C24H23O7P |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
[3-bis(phenylmethoxy)phosphoryloxy-2-oxopropyl] benzoate |
InChI |
InChI=1S/C24H23O7P/c25-23(18-28-24(26)22-14-8-3-9-15-22)19-31-32(27,29-16-20-10-4-1-5-11-20)30-17-21-12-6-2-7-13-21/h1-15H,16-19H2 |
InChI-Schlüssel |
CIRZBJMQEXLFEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC(=O)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
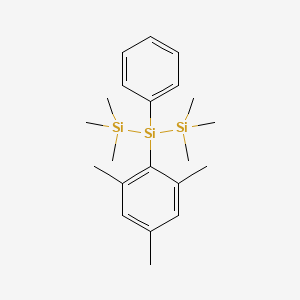
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

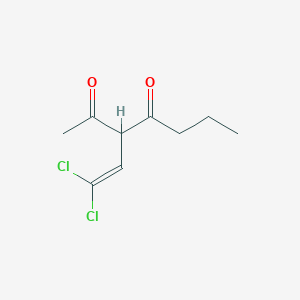
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
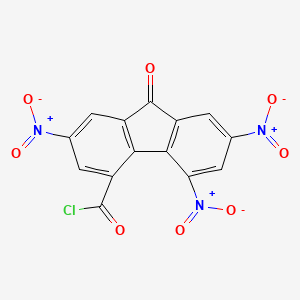
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
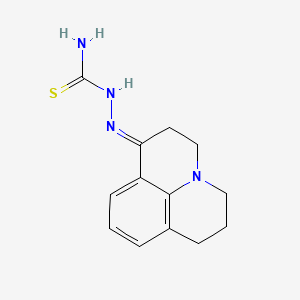
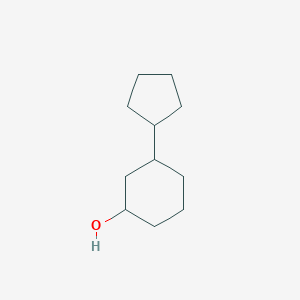
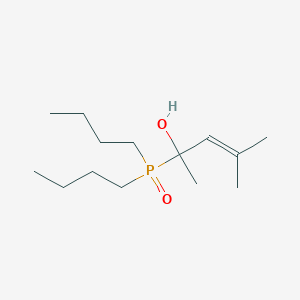
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
